molecular formula C6H10Br2N2 B2377881 5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide CAS No. 2155852-16-5

5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide

Cat. No.: B2377881
CAS No.: 2155852-16-5
M. Wt: 269.968
InChI Key: OBAJHBCLWHVTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide is a useful research compound. Its molecular formula is C6H10Br2N2 and its molecular weight is 269.968. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide is utilized in the synthesis of various heterocyclic compounds. For instance, it is used in the production of benzazoles and quinazolinones due to its ability to undergo condensation reactions under mild conditions and its suitability for various elaborations, such as annulation reactions (Fantin et al., 1993).

CO2 Capture

This compound has been instrumental in creating new ionic liquids for CO2 capture. By reacting with certain agents, it forms ionic liquids that can reversibly sequester CO2, showing efficiency comparable to commercial amine sequestering reagents (Bates et al., 2002).

Synthesis of Pharmaceutical Agents

It is also used in synthesizing pharmaceutical agents. An example is the preparation of medetomidine, an α2-adrenergic agonist, where this compound plays a crucial role in the synthesis process (Kudzma & Turnbull, 1991).

Preparation of Hypoxia-Selective Prodrugs

This compound is used in synthesizing hypoxia-selective prodrugs. It serves as a precursor for such prodrugs, proving its utility in developing treatments targeting hypoxic tumor environments (Lu et al., 2013).

Properties

IUPAC Name

5-(bromomethyl)-1-ethylimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAJHBCLWHVTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.